RX-72601
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Overview
Description
RX-72601 is a chemical compound with a complex structure that includes a cyclohexyl ring, a phenol group, and a pyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RX-72601 typically involves the reaction of a cyclohexyl derivative with a phenol derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
RX-72601 undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrrolidinium ion can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, amines, and substituted halides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
RX-72601 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of RX-72601 involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to changes in their activity. The pyrrolidinium ion can affect ion channels and neurotransmitter release, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-[(1R,2S)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol chloride
- **3-[(1R,2R)-2-(1-methylpyrrolidin-1-yl)cyclohexyl]phenol iodide
- **3-[(1R,2R)-2-(1-methylpyrrolidin-1-yl)cyclohexyl]phenol fluoride
Uniqueness
RX-72601 is unique due to its specific combination of a cyclohexyl ring, phenol group, and pyrrolidinium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
51572-98-6 |
---|---|
Molecular Formula |
C17H26BrNO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol;bromide |
InChI |
InChI=1S/C17H25NO.BrH/c1-18(11-4-5-12-18)17-10-3-2-9-16(17)14-7-6-8-15(19)13-14;/h6-8,13,16-17H,2-5,9-12H2,1H3;1H/t16-,17-;/m1./s1 |
InChI Key |
QDGKTZKLHPUTEJ-QNBGGDODSA-N |
SMILES |
C[N+]1(CCCC1)C2CCCCC2C3=CC(=CC=C3)O.[Br-] |
Isomeric SMILES |
C[N+]1(CCCC1)[C@@H]2CCCC[C@@H]2C3=CC(=CC=C3)O.[Br-] |
Canonical SMILES |
C[N+]1(CCCC1)C2CCCCC2C3=CC(=CC=C3)O.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RX 72601; RX-72601; RX72601; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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